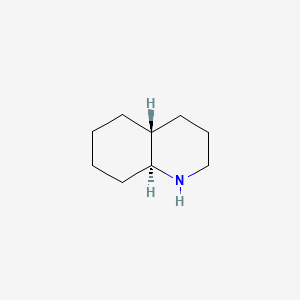

trans-Decahydroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIYWUALSJREP-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883351 | |

| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-92-0 | |

| Record name | rel-(4aR,8aS)-Decahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-decahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of trans-Decahydroquinoline

Abstract

The trans-decahydroquinoline scaffold is a conformationally rigid, three-dimensional bicyclic amine of significant interest in medicinal chemistry, natural product synthesis, and materials science. Its unique stereochemical and conformational properties provide a robust framework for the design of novel therapeutics and functional materials. This guide offers a comprehensive exploration of the this compound core, delving into its intricate stereochemistry, conformational rigidity, stereoselective synthesis, and strategic applications in drug development. By synthesizing foundational principles with advanced synthetic protocols and practical insights, this document serves as an essential resource for researchers and professionals engaged in the chemical sciences.

Introduction: The Decahydroquinoline Scaffold

Decahydroquinoline, the saturated analogue of quinoline, is a bicyclic heterocyclic amine with the molecular formula C₉H₁₇N. The fusion of the two six-membered rings, one carbocyclic and one heterocyclic (a piperidine ring), can occur in two distinct diastereomeric forms: cis-decahydroquinoline and this compound. This stereoisomerism arises from the relative orientation of the hydrogen atoms at the two bridgehead carbon atoms (C-4a and C-8a).

The decahydroquinoline framework is a prevalent motif in a wide array of natural products, most notably in the complex alkaloids isolated from the skin of dendrobatid poison frogs.[1] These natural products often exhibit potent and specific biological activities, such as modulating ion channels and interacting with nicotinic acetylcholine receptors, making the decahydroquinoline scaffold a privileged structure in neuropharmacology.[2]

While both isomers are of scientific importance, the trans-fused isomer possesses a unique combination of structural rigidity and chirality that makes it a particularly valuable building block in drug design and asymmetric synthesis.[3] This guide will focus specifically on the stereochemical nuances and synthetic challenges associated with the this compound core.

Stereochemistry and Conformational Analysis of this compound

A thorough understanding of the three-dimensional structure of this compound is paramount to appreciating its utility as a molecular scaffold.

Chirality and Enantiomers

The two bridgehead carbons, C-4a and C-8a, are chiral centers. In the trans isomer, the hydrogen atoms attached to these carbons are on opposite sides of the ring system. This arrangement results in a chiral molecule that exists as a pair of non-superimposable mirror images, or enantiomers. The absolute configuration of these enantiomers is defined using the Cahn-Ingold-Prelog priority rules:

-

(4aR,8aS)-decahydroquinoline

-

(4aS,8aR)-decahydroquinoline

The racemic mixture is often referred to as trans-(±)-decahydroquinoline. The ability to synthesize enantiomerically pure forms of this scaffold is crucial for developing stereospecific interactions with biological targets.

Caption: Enantiomeric relationship of this compound.

Conformational Rigidity: The "Locked" Double Chair

The conformational behavior of this compound is best understood through its analogy to trans-decalin, its carbocyclic counterpart. Both six-membered rings in trans-decalin adopt stable chair conformations. The fusion of these two chairs occurs through two equatorial bonds, resulting in a relatively flat and rigid structure.[4][5]

A critical feature of the trans-fused system is its inability to undergo a ring flip.[5][6][7] In a monocyclic cyclohexane, a ring flip interconverts axial and equatorial substituents. For trans-decalin, a concerted ring flip of both rings would necessitate that the fused bonds span between two axial positions, which is sterically impossible due to the large distance and resulting extreme ring strain.[7] This conformational locking is the cornerstone of the utility of the this compound scaffold.

This rigidity translates directly to this compound, where both the cyclohexane and piperidine rings are locked into chair conformations. This has profound implications for drug design:

-

Predictable Substituent Orientation: Substituents placed on the ring system will be fixed in either an axial or equatorial position, with no equilibrium between conformers. This allows for precise positioning of pharmacophoric groups to interact with a biological target.

-

Reduced Conformational Entropy: Upon binding to a receptor, a rigid molecule like this compound loses less conformational entropy compared to a flexible molecule. This can result in a more favorable free energy of binding and, consequently, higher affinity and potency.

Caption: Conformational rigidity of the trans-fused system.

Spectroscopic Characterization

The ¹H and ¹³C NMR spectra are expected to be complex due to the number of chemically non-equivalent protons and carbons. The signals for the protons and carbons in the carbocyclic ring will closely mirror those of trans-decalin.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Estimated ¹H δ (ppm) | Estimated ¹³C δ (ppm) | Notes |

| C2, C8a | 2.5 - 3.0 | 55 - 60 | Protons and carbons alpha to nitrogen are deshielded. |

| C3, C7 | 1.2 - 1.8 | 25 - 30 | Methylene protons, complex multiplets. |

| C4, C6 | 1.2 - 1.8 | 25 - 30 | Methylene protons, complex multiplets. |

| C4a, C8 | 1.0 - 1.5 | 35 - 40 | Bridgehead carbons and protons. |

| C5 | 1.2 - 1.8 | 25 - 30 | Methylene protons, complex multiplets. |

Note: These are estimated values. Actual chemical shifts can vary with solvent and substitution. The values for the carbocyclic ring are based on experimental data for trans-decalin.[8]

Stereoselective Synthesis of trans-Decahydroquinolines

The synthesis of the this compound core with high stereocontrol is a significant challenge that has been addressed through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the need for enantiomeric purity.

Catalytic Hydrogenation of Quinolines

The most direct and classical approach to the decahydroquinoline skeleton is the complete reduction of the corresponding quinoline precursor. This is typically achieved through catalytic hydrogenation at high pressure and temperature, often using heterogeneous catalysts like Raney Nickel or rhodium on carbon.

-

Mechanism: The reaction proceeds via the stepwise reduction of both the heterocyclic and carbocyclic rings. The stereochemical outcome of the ring fusion (cis vs. trans) is highly dependent on the catalyst, solvent, and reaction conditions. Platinum-based catalysts in acidic media often favor the formation of the cis-isomer, while rhodium or ruthenium catalysts can provide access to the trans-isomer.

-

Protocol Example (General):

-

A solution of the substituted quinoline (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is placed in a high-pressure autoclave.

-

The catalyst (e.g., 5-10 mol% Rh/C) is added to the solution.

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50-100 atm).

-

The reaction is heated (e.g., 80-150 °C) and stirred for an extended period (12-48 hours).

-

After cooling and venting, the catalyst is removed by filtration, and the product is isolated and purified by distillation or chromatography.

-

The primary limitation of this method is often a lack of stereoselectivity, yielding mixtures of cis and trans isomers that require separation. However, recent advances in asymmetric catalysis have enabled highly enantioselective hydrogenations of the quinoline N-heterocycle, providing a powerful route to chiral tetrahydroquinolines which can be further reduced.[9][10][11]

Caption: General workflow for catalytic hydrogenation.

Diastereoselective Annulation Strategies

To overcome the selectivity issues of direct hydrogenation, multi-step strategies that build the bicyclic system with defined stereochemistry have been developed. One such powerful approach is the three-component reaction.

-

Mechanism: A one-pot reaction between an aldehyde, an aniline, and 1-acetylcyclohexene in the presence of a catalyst like iodine can lead to the formation of highly substituted trans-fused decahydroquinolin-4-ones with excellent diastereoselectivity.[12] The reaction likely proceeds through a series of imine formation, Michael addition, and intramolecular cyclization/condensation steps, where the stereochemistry is directed by the thermodynamic stability of the final trans-fused product.

-

Protocol Example: Iodine-Catalyzed Three-Component Reaction [12]

-

To a solution of 1-acetylcyclohexene (1.0 mmol) and the desired aldehyde (1.0 mmol) in a solvent such as dichloromethane at room temperature, add the aniline derivative (1.0 mmol).

-

Add a catalytic amount of iodine (e.g., 20 mol%).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 2-4 hours), monitoring by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the trans-endo-decahydroquinolin-4-one derivative.

-

This method offers a highly efficient and atom-economical route to functionalized trans-decahydroquinolines, providing a scaffold ready for further chemical elaboration.

Applications in Drug Discovery and Development

The rigid, three-dimensional nature of the this compound scaffold makes it an attractive core for the design of novel therapeutic agents. Its ability to project substituents into well-defined vectors in space is ideal for optimizing interactions within the binding pockets of proteins.

While a specific blockbuster drug featuring a simple this compound core is not prominent, the broader decahydroquinoline class is well-represented in bioactive compounds, and the trans-fused isomer is a key synthetic intermediate and structural component in various areas of pharmaceutical research.[3]

-

Neurological and CNS Disorders: Inspired by the potent neuroactivity of decahydroquinoline-containing poison frog alkaloids, synthetic efforts have targeted analogues for the treatment of neurological and psychiatric disorders. The rigid framework is ideal for probing the structure-activity relationships of ligands for nicotinic acetylcholine receptors, NMDA receptors, and other CNS targets.

-

Scaffold for Combinatorial Chemistry: The this compound core serves as a robust scaffold for the creation of diverse chemical libraries. Its multiple points for substitution allow for the generation of a wide range of analogues to be screened against various biological targets, from enzymes to G-protein coupled receptors.

-

Natural Product Synthesis: The total synthesis of complex natural products containing the this compound motif is an active area of research. These synthetic endeavors not only provide access to rare and potent compounds for biological evaluation but also drive the development of new and innovative stereoselective synthetic methodologies.[2]

The therapeutic potential of decahydroquinoline derivatives is vast, with reported activities including anti-inflammatory, analgesic, antifungal, and antiviral properties.[2] The precise stereochemical control offered by the trans-fused system is critical for optimizing these biological effects and minimizing off-target activity.

Conclusion

The this compound ring system stands out as a stereochemically defined and conformationally constrained scaffold with immense potential in the chemical sciences. Its inherent chirality and structural rigidity provide a predictable and powerful platform for the rational design of molecules with tailored properties. While its synthesis, particularly in an enantiomerically pure form, presents challenges, modern synthetic methods continue to provide increasingly efficient and selective routes to this valuable core. For researchers, scientists, and drug development professionals, a deep understanding of the structure and stereochemistry of this compound is not merely academic; it is a critical tool for unlocking new frontiers in molecular design and therapeutic innovation.

References

-

Conformational Analysis of Decalins. (2021, February 21). [Video]. YouTube. Retrieved from [Link]

-

Dodziuk, H., Jaszuński, M., & Schilf, W. (2005). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry, 43(8), 639-646. [Link]

-

Conformations of Decalin. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). Tsi-journals.com. Retrieved February 6, 2026, from [Link]

-

trans-decalin. (n.d.). Retrieved February 6, 2026, from [Link]

-

4.9 Conformations of Polycyclic Molecules. (n.d.). OpenStax. Retrieved February 6, 2026, from [Link]

-

Fused Rings: Cis and Trans Decalin. (2014, August 5). Master Organic Chemistry. Retrieved from [Link]

-

Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. (2021, December 12). National Center for Biotechnology Information. Retrieved from [Link]

-

Stereoselective three-component synthesis of trans-endo-decahydroquinolin-4-one derivatives from aldehydes, aniline, and acetylcyclohexene. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Spande, T. F., Garraffo, H. M., Edwards, M. W., Yeh, H. J., Pannell, L., & Daly, J. W. (1999). Occurrence and significance of decahydroquinolines from dendrobatid poison frogs and a myrmicine ant: use of 1H and 13C NMR in their conformational analysis. Journal of natural products, 62(1), 5–21. [Link]

-

Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the presence of a Ru-PhTRAP catalyst. (n.d.). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

-

pH-Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water. (n.d.). Sci-Hub. Retrieved February 6, 2026, from [Link]

-

Diastereoselective Synthesis of 2,5-Disubstituted Decahydroquinolines via Ring-Rearrangement Metathesis and Zirconium-Mediated Cyclization. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water. (2021, December 3). National Center for Biotechnology Information. Retrieved from [Link]

-

Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis-195J. (2021, September 3). National Center for Biotechnology Information. Retrieved from [Link]

-

This compound. (n.d.). Natural Micron. Retrieved February 6, 2026, from [Link]

-

Total synthesis of trans-251 A. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Asymmetric catalytic hydrogenation of quinolines leading to compounds with high anti-cancer activity and low toxicity. (2018, August 23). Morressier. Retrieved from [Link]

-

Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4-Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. (2021, December 12). MDPI. Retrieved from [Link]

-

CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). University of North Carolina Wilmington. Retrieved February 6, 2026, from [Link]

Sources

- 1. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. trans-decalin [websites.nku.edu]

- 8. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sci-Hub. pH-Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water / Synfacts, 2009 [sci-hub.box]

- 10. Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asymmetric catalytic hydrogenation of quinolines leading to compounds with high anti-cancer activity and low toxicity [morressier.com]

- 12. Stereoselective three-component synthesis of trans-endo-decahydroquinolin-4-one derivatives from aldehydes, aniline, and acetylcyclohexene - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Synthesis & Stereochemical Control of trans-Decahydroquinoline

Topic: Synthesis of trans-Decahydroquinoline Basics Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Leads

Executive Summary

This compound (DHQ) represents a privileged scaffold in medicinal chemistry, serving as the core architecture for numerous alkaloids (e.g., pumiliotoxin C) and acting as a versatile chiral building block for NMDA antagonists and viral inhibitors. Unlike its cis-isomer, which is kinetically favored in many standard reductions, the trans-isomer offers superior thermodynamic stability and a rigid chair-chair conformational lock that is often critical for highly specific receptor binding.

This guide outlines the definitive protocols for accessing high-purity this compound, moving beyond basic textbook reductions to industrial-grade stereocontrol strategies. We focus on the causality of stereoselectivity—why specific catalysts and conditions drive the thermodynamic product—and provide a self-validating workflow for synthesis and isolation.

Part 1: Stereochemical Thermodynamics & Mechanistic Logic

To successfully synthesize trans-DHQ, one must first master the conformational landscape. The stereoselectivity of quinoline reduction is governed by the competition between Kinetic Control (cis-formation) and Thermodynamic Control (trans-formation).

Conformational Analysis

-

cis-Decahydroquinoline: Exists as a mobile equilibrium between two chair-chair conformers. The nitrogen lone pair and the C-C fusion bond alternate between axial and equatorial orientations. This flexibility results in higher ground-state energy due to unavoidable 1,3-diaxial interactions.

-

This compound: Locked in a rigid chair-chair conformation. Both C-C bonds at the ring fusion are equatorial. This minimizes steric strain, making the trans-isomer approximately 2–3 kcal/mol more stable than the cis-isomer.

The Reduction Paradox

Catalytic hydrogenation of quinoline typically proceeds via syn-addition of hydrogen across the bridgehead carbons.

-

Kinetic Pathway: Adsorption of the substrate onto a metal surface (Pt, Rh) usually occurs from the least hindered face, delivering hydrogens to the same side (suprafacial), predominantly yielding cis-DHQ .

-

Thermodynamic Pathway: Accessing the trans-isomer requires either a mechanism that allows stepwise addition with bond rotation (e.g., dissolving metal reductions) or post-synthetic equilibration (isomerization).

Part 2: Primary Synthetic Protocols

We present two distinct routes. Route A is the robust, high-throughput method for obtaining the thermodynamically stable trans-isomer via equilibration. Route B is a direct high-pressure method requiring specialized autoclave equipment.

Route A: The Sequential Hydrogenation-Isomerization Protocol (Recommended)

This method is preferred for its reliability and high diastereomeric purity. It leverages the kinetic formation of the cis-isomer followed by a controlled thermodynamic equilibration.

Phase 1: Exhaustive Hydrogenation (Kinetic Phase)

-

Reagents: Quinoline, Platinum Oxide (PtO₂ - Adams' Catalyst), Glacial Acetic Acid.

-

Conditions: 50–60 psi H₂, Room Temperature.

-

Mechanism: In acidic media, the protonated quinolinium species is rapidly reduced. The Pt surface favors syn-addition, yielding a mixture rich in cis-DHQ (typically 70:30 to 90:10 cis:trans).

Phase 2: Catalytic Stereomutation (Thermodynamic Phase)

-

Reagents: Crude DHQ mixture, 5% Palladium on Carbon (Pd/C).[1]

-

Conditions: Reflux in p-cymene (or neat at 160–200°C) under inert atmosphere (Ar/N₂) for 12–24 hours.

-

Mechanism: The Pd catalyst facilitates a reversible dehydrogenation-hydrogenation cycle. Since the reaction is reversible at high temperatures, the system equilibrates to the lower-energy trans-isomer.

-

Target Metric: >95% trans-isomer content by GC/NMR analysis.

Route B: Dissolving Metal Reduction (Birch-Type)

While less common for total saturation, modified Birch conditions can favor trans-geometry at the fusion.

-

Reagents: Sodium metal (Na), Ethanol/Isopropanol.

-

Mechanism: Electron transfer from Na generates a radical anion. Protonation occurs to place substituents in the most thermodynamically stable (equatorial) positions to minimize repulsion, favoring trans-fusion.

-

Limitation: Often stops at the 1,2,3,4-tetrahydroquinoline stage unless forced, making Route A superior for fully saturated DHQ.

Part 3: Experimental Workflow & Visualization

The following diagram details the logical flow from starting material to purified target, highlighting the critical decision points for stereocontrol.

Figure 1: Sequential workflow for the stereoselective synthesis of this compound, leveraging thermodynamic equilibration.

Part 4: Purification & Characterization Data

Isolation of the pure trans-isomer relies on physical property differences induced by the molecular shape.

Separation Protocol

-

Fractional Distillation: trans-DHQ typically has a slightly lower boiling point than cis-DHQ due to more efficient packing/lower polarity, but separation is difficult (bp diff < 5°C).

-

Chemical Resolution (The "Picrate" Method):

-

Dissolve the crude isomerized mixture in ethanol.

-

Add a saturated solution of picric acid.

-

Observation: this compound picrate crystallizes less readily or forms distinct needles compared to the cis-form.

-

Modern Alternative: Formation of the HCl salt followed by recrystallization from acetone/ethanol often enriches the trans-isomer.

-

Analytical Data Comparison

The following table summarizes the key signals for distinguishing the isomers.

| Feature | cis-Decahydroquinoline | This compound |

| C-13 NMR (Bridgehead) | ~35-36 ppm (Shifted upfield due to steric compression) | ~42-45 ppm (Downfield, lack of steric strain) |

| H-1 NMR (Band Width) | Broad multiplet (flexible) | Distinct, wide splitting (rigid axial-axial couplings) |

| Boiling Point (760 mmHg) | ~205°C | ~203°C |

| Thermodynamic Stability | Lower (Less Stable) | Higher (More Stable, ΔG ≈ -2.5 kcal/mol) |

Part 5: References

-

Catalytic Hydrogenation & Stereochemistry:

-

Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2025).[4][5] National Institutes of Health (PMC).

-

Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. (2025).[4][5] National Institutes of Health (PMC).

-

-

Isomerization & Thermodynamic Stability:

-

Separation & Purification:

-

Birch Reduction Context:

-

Birch Reduction of Aromatic Rings.[8] Master Organic Chemistry.

-

Sources

- 1. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: trans-Decahydroquinoline – Identity, Synthesis, and Characterization

Executive Summary

trans-Decahydroquinoline (CAS 767-92-0) is a pivotal bicyclic nitrogen heterocycle serving as a pharmacophore in NMDA antagonists, poison frog alkaloids (pumiliotoxins), and asymmetric organocatalysts.[1][2] Unlike its cis-isomer, the trans-fused system is conformationally rigid, behaving similarly to trans-decalin. This rigidity allows for precise stereochemical control in drug design but presents specific synthetic challenges due to the thermodynamic stability of the cis-isomer under standard hydrogenation conditions. This guide details the identification, selective synthesis, and rigorous characterization of the trans-isomer.

Part 1: Identity & Stereochemical Architecture

The distinction between cis- and this compound is not merely academic; it dictates biological activity and chemical reactivity.

Chemical Identity Table[2]

| Parameter | This compound | cis-Decahydroquinoline | Mixture (Unspecified) |

| CAS Number | 767-92-0 | 21626-46-4 | 2051-28-7 |

| IUPAC Name | (4aR,8aS)-decahydroquinoline (racemic) | (4aR,8aR)-decahydroquinoline | Decahydroquinoline |

| Stereochemistry | Trans-fused (Rigid) | Cis-fused (Mobile) | Variable |

| Molecular Weight | 139.24 g/mol | 139.24 g/mol | 139.24 g/mol |

| Boiling Point | ~203 °C | ~205 °C | 200–205 °C |

Conformational Analysis (Expert Insight)

The trans-isomer exists in a rigid double-chair conformation where the nitrogen lone pair is axially oriented or equatorially oriented depending on N-inversion, but the ring fusion itself is locked. In contrast, the cis-isomer can undergo ring inversion (flipping), making it a "mobile" scaffold.

-

Key Structural Feature: In this compound, the bridgehead hydrogens at C4a and C8a are anti-periplanar (diaxial). This geometry is critical for spectroscopic identification (see Section 3).

Part 2: Synthesis & Isolation Protocols

Standard catalytic hydrogenation of quinoline (e.g., PtO₂ in acetic acid) predominantly yields the cis-isomer due to the "haptophilicity" of the catalyst surface—the molecule sits flat and hydrogens add from the bottom. Accessing the trans-isomer requires thermodynamic control or specific reduction mechanisms.

The "Birch-Hydrogenation" Route (High Trans-Selectivity)

This method utilizes a dissolving metal reduction to establish the trans-geometry at the bridgehead before fully saturating the ring.

Protocol:

-

Birch Reduction (Step 1):

-

Dissolve quinoline (50 mmol) in absolute ethanol (150 mL).

-

Add sodium metal (400 mmol) in small pieces slowly under inert atmosphere (N₂) to maintain a gentle reflux. Safety: Evolution of H₂ gas.

-

Mechanism: The radical anion intermediate protonates to form trans-1,2,3,4-tetrahydroquinoline (or related trans-enamine intermediates).

-

Quench with ammonium chloride solution after metal dissolution is complete.

-

Extract with diethyl ether, dry over MgSO₄, and concentrate.

-

-

Catalytic Hydrogenation (Step 2):

-

Dissolve the crude trans-intermediate in ethanol.

-

Add 10% Pd/C (5 wt%).

-

Hydrogenate at 40–60 psi H₂ pressure for 12 hours.

-

Filter through Celite to remove catalyst.

-

-

Purification:

-

Distillation is difficult due to boiling point proximity.

-

Expert Tip: Purify via the hydrochloride salt. Dissolve oil in Et₂O and bubble dry HCl gas. This compound HCl often crystallizes more readily or has distinct solubility compared to the cis-salt.

-

Thermodynamic Equilibration (Isomerization)

If you possess a mixture (commercial 2051-28-7), you can enrich the trans-content.

-

Method: Reflux the mixture over Raney Nickel or AlCl₃ at high temperatures (>200°C). The cis-isomer (higher energy) converts to the trans-isomer (lower energy).

-

Validation: Monitor by GC-MS. The trans-isomer typically elutes slightly earlier or later depending on the column polarity (usually earlier on non-polar columns due to more compact shape).

Part 3: Analytical Characterization

Proving you have the trans-isomer requires specific spectroscopic evidence. Do not rely solely on MS, as the fragmentation patterns are nearly identical.

Infrared Spectroscopy: The Bohlmann Bands

This is the most rapid diagnostic test for trans-fused nitrogen heterocycles.

-

Phenomenon: In this compound, the Nitrogen lone pair is anti-periplanar to the axial C-H bonds at positions C2, C8a, and C8.

-

Observation: This interaction weakens the C-H bonds, resulting in distinct Bohlmann bands in the 2700–2800 cm⁻¹ region.

-

Diagnostic:

-

Trans-isomer: Prominent bands at 2700–2800 cm⁻¹.

-

Cis-isomer: Absence or very weak bands in this region (due to lack of anti-periplanar overlap in the dominant conformer).

-

Nuclear Magnetic Resonance (NMR)

13C NMR provides the definitive structural proof.

| Carbon Position | trans-Isomer Shift (approx. ppm) | cis-Isomer Shift (approx. ppm) | Causality |

| C-4a / C-8a (Bridgehead) | ~40–45 ppm | ~30–35 ppm | Trans-carbons are more deshielded due to rigid chair constraints and lack of gauche gamma-interactions present in the cis-form. |

| C-4 / C-5 | Distinct sharp signals | Often broadened | Cis-isomer undergoes ring flipping at RT, broadening signals unless cooled. |

Self-Validating Experiment: Run a 13C-DEPT-135 experiment. The bridgehead carbons (CH) will point up. In the trans-isomer, these signals will be chemically equivalent (in a symmetric environment) or distinct but sharp. In the cis-isomer, if ring flipping is fast, they might appear averaged; if slow, they appear complex.

Part 4: Pharmaceutical & Synthetic Utility[6]

Pharmacophore in NMDA Antagonists

The this compound scaffold mimics the rigid structure of morphine and phencyclidine derivatives. It serves as a restricted geometry template for designing NMDA receptor antagonists, where the relative orientation of the nitrogen and distal hydrophobic groups is crucial for receptor binding.

Poison Frog Alkaloids

The this compound core is the skeleton for Pumiliotoxin C and related alkaloids found in Dendrobates (poison dart) frogs. These compounds act as non-competitive blockers of nicotinic acetylcholine receptors.

-

Synthetic Relevance: Total synthesis of these alkaloids often targets the trans-isomer to match natural stereochemistry.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92911, this compound. Retrieved from [Link]

- Bohlmann, F. (1958).Zur Konfigurationsbestimmung von Chinolizidin-Derivaten (Configuration determination of quinolizidine derivatives). Chemische Berichte.

-

NIST Mass Spectrometry Data Center. Quinoline, decahydro-, trans- Mass Spectrum. Retrieved from [Link]

-

Takashima, K., et al. (2022). Divergent Synthesis of Decahydroquinoline-Type Poison-Frog Alkaloids.[3] ChemistrySelect.[3] Retrieved from [Link]

Sources

A Technical Guide to the Solubility of trans-Decahydroquinoline in Organic Solvents

Abstract

trans-Decahydroquinoline (t-DHQ) is a pivotal heterocyclic building block in the synthesis of pharmacologically active compounds and specialty chemicals.[1][2] Its utility in drug discovery and materials science is frequently contingent on its behavior in solution. This technical guide provides an in-depth analysis of the solubility of this compound in organic solvents. We will explore the fundamental physicochemical properties of t-DHQ, the thermodynamic principles governing its solubility, and present a validated experimental protocol for solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding of t-DHQ's solubility characteristics to optimize reaction conditions, purification processes, and formulation development.

Introduction to this compound

This compound is a bicyclic secondary amine characterized by a saturated quinoline ring system where the two six-membered rings are fused in a trans configuration. This stereochemistry imparts a rigid, chair-chair conformation to the molecule, influencing its physical and chemical properties.

1.1 Chemical Structure and Key Physicochemical Properties

-

Molecular Formula: C₉H₁₇N[1]

-

Appearance: White to light yellow crystalline solid[2]

-

Melting Point: 47-51 °C[2]

-

Boiling Point: 203 °C[2]

-

Key Structural Features: The molecule possesses a non-polar hydrocarbon backbone and a polar secondary amine group (-NH-). This amine group is a hydrogen bond donor and acceptor, a critical feature dictating its interaction with various solvents.[3][4]

The amphipathic nature of t-DHQ—possessing both hydrophobic (the decalin-like ring system) and hydrophilic (the amine group) regions—suggests a nuanced solubility profile across solvents of varying polarities.

1.2 Significance in Chemical and Pharmaceutical Sciences

This compound serves as a crucial intermediate in the synthesis of a wide array of complex molecules.[1] Its rigid scaffold is a desirable feature in the design of bioactive compounds, including analgesics and anti-inflammatory drugs.[2] Furthermore, it is utilized in the development of specialty polymers, where it can enhance properties like thermal stability.[2] A clear understanding of its solubility is paramount for chemists designing synthetic routes, as reactions are predominantly carried out in the solution phase.

Theoretical Principles of Solubility

The dissolution of a crystalline solute like this compound into a solvent is a thermodynamically driven process. The overarching principle, "like dissolves like," provides a foundational, albeit simplified, predictive tool.[5] This rule is grounded in the nature of intermolecular forces between solute and solvent molecules.

2.1 Intermolecular Forces at Play

The solubility of t-DHQ is a result of the interplay of the following forces:

-

Hydrogen Bonding: The secondary amine group of t-DHQ can donate a hydrogen bond and the lone pair on the nitrogen can accept a hydrogen bond. This is the most significant interaction in polar protic solvents like alcohols (e.g., methanol, ethanol).

-

Dipole-Dipole Interactions: The N-H bond introduces a dipole moment, allowing for favorable interactions with other polar molecules, such as ketones (e.g., acetone) or esters (e.g., ethyl acetate).

-

Van der Waals Forces (London Dispersion Forces): The large, nonpolar bicyclic structure contributes significantly to the overall intermolecular attractions. These forces are dominant when t-DHQ interacts with nonpolar solvents like hexane or toluene.

Expert Insight: The prediction of solubility is a balancing act. For t-DHQ to dissolve, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions. Due to its rigid structure and crystalline nature, the lattice energy of t-DHQ is a significant barrier that must be surmounted.

Quantitative Solubility Data

While broad statements about t-DHQ having "high solubility in organic solvents" are common, precise quantitative data is often proprietary or scattered across literature.[1] The following table summarizes qualitative and semi-quantitative solubility information gathered from various sources. It is crucial to recognize that solubility is temperature-dependent.

| Solvent Class | Example Solvent | Polarity Index | Key Intermolecular Forces with t-DHQ | Expected Solubility | Source / Rationale |

| Polar Protic | Methanol | 5.1 | Hydrogen Bonding, Dipole-Dipole | High | |

| Ethanol | 4.3 | Hydrogen Bonding, Dipole-Dipole | High | General principle for amines[5] | |

| Polar Aprotic | Acetone | 5.1 | Dipole-Dipole | Moderate to High | General principle for amines[5] |

| Tetrahydrofuran (THF) | 4.0 | Dipole-Dipole | High | Frequently used in synthesis[6] | |

| Acetonitrile | 5.8 | Dipole-Dipole | Moderate | Used in stability studies[7] | |

| Nonpolar | Toluene | 2.4 | Van der Waals | Moderate | General principle[5] |

| Hexane | 0.1 | Van der Waals | Low to Moderate | General principle[5] | |

| Ethers | Diethyl Ether | 2.8 | Dipole-Dipole, Van der Waals | High | Frequently used in synthesis[6] |

Note: This table is a guide. Experimental verification is essential for specific applications.

Experimental Determination of Solubility: A Validated Protocol

To provide actionable data, a reliable and self-validating experimental protocol is necessary. The isothermal saturation shake-flask method is a gold standard for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

4.1 Principle of the Isothermal Shake-Flask Method

This method relies on achieving a saturated solution, where the rate of dissolution of the solute equals the rate of precipitation at a constant temperature. By adding an excess of the solid solute to the solvent and allowing it to equilibrate, the resulting supernatant liquid will contain the maximum amount of dissolved solute at that temperature. Subsequent analysis of the supernatant's concentration yields the solubility value. The "self-validating" aspect comes from ensuring that solid solute remains, confirming that the solution is indeed saturated.

4.2 Step-by-Step Experimental Workflow

-

Preparation: Add a precisely weighed excess of this compound (e.g., 500 mg) to a series of vials (e.g., 4 mL glass vials with PTFE-lined caps).

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

-

Equilibration: Seal the vials and place them in an isothermal environment (e.g., an orbital shaker incubator) set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Causality Check: A kinetic study should first be performed to determine the time required to reach equilibrium solubility.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the isothermal environment for at least 2 hours to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. Trustworthiness Check: Filtration is critical to remove any undissolved microcrystals, which would artificially inflate the measured solubility.

-

Quantification: Determine the concentration of t-DHQ in the filtered aliquot using a suitable analytical method.

4.3 Analytical Quantification

-

Gravimetric Analysis: The simplest method. The solvent from the weighed, filtered aliquot is evaporated under a gentle stream of nitrogen or in a vacuum oven. The mass of the remaining t-DHQ residue is measured. Solubility ( g/100 mL) = (mass of residue / volume of aliquot) * 100.

-

Chromatographic Analysis (GC-FID or HPLC-UV): A more sensitive and precise method. A calibration curve is first generated using standards of known t-DHQ concentration. The filtered aliquot is then appropriately diluted and analyzed. The concentration is determined by interpolating from the calibration curve. This method is preferable for solvents with high boiling points.[8]

4.4 Workflow Visualization

Caption: Isothermal shake-flask method for solubility determination.

Practical Considerations and Safety

-

Effect of Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic. For processes like recrystallization, understanding the temperature-solubility curve is critical.

-

Impact of Impurities: The presence of impurities, including water, in either the t-DHQ or the solvent can significantly alter the measured solubility. Use high-purity materials for accurate determinations.

-

Safety and Handling: this compound is classified as a skin and eye irritant and is harmful if swallowed.[3][9] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound exhibits a versatile solubility profile, a direct consequence of its amphipathic chemical structure. It is highly soluble in polar solvents capable of hydrogen bonding, such as methanol and ethanol, and also shows significant solubility in various aprotic and nonpolar organic solvents due to its substantial hydrocarbon framework. For researchers and drug development professionals, moving beyond qualitative descriptors to quantitative, experimentally-determined solubility data is essential for robust process development, from synthesis and purification to final formulation. The validated isothermal shake-flask protocol detailed herein provides a reliable framework for generating such critical data.

References

-

Natural Micron Pharm Tech. (n.d.). This compound. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Reddit. (2022). Determination of maximum solubility?. r/OrganicChemistry. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Fujita, M., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7586. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Decahydroquinoline. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline, decahydro-, (4aR,8aS)-rel-. PubChem Compound Database. Retrieved from [Link]

-

Lazzari, F., et al. (2020). Description of the thermodynamic properties and fluid-phase behavior of aqueous solutions of linear, branched, and cyclic amines. AIChE Journal, 66(11), e17002. Retrieved from [Link]

-

Queen's University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

Knoevenagel, F., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2374-2383. Retrieved from [Link]

Sources

- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Decahydroquinoline | C9H17N | CID 92911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quinoline, decahydro-, (4aR,8aS)-rel- | C9H17N | CID 66078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. mdpi.com [mdpi.com]

- 7. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. tcichemicals.com [tcichemicals.com]

Technical Guide: Natural Sources & Isolation of Decahydroquinoline Alkaloids

Executive Summary

Decahydroquinoline (DHQ) alkaloids represent a structurally distinct class of nitrogen-heterocycles characterized by a bicyclic [4.4.0] system. Unlike the ubiquitous plant-derived alkaloids, DHQs are predominantly sequestered from the arthropod-amphibian trophic axis or synthesized de novo by marine tunicates .

This guide provides a rigorous technical analysis of their ecological reservoirs, biosynthetic origins, and pharmacological profiles.[1] It is designed to serve as a primary reference for isolating these lipophilic alkaloids and evaluating their potential as nicotinic acetylcholine receptor (nAChR) modulators and cytotoxic agents.

Structural Classification & Stereochemical Diversity

The pharmacological potency of DHQs is strictly governed by their stereochemistry at the ring fusion (C4a/C8a) and substituents (C2/C5).

The Pumiliotoxin C Class (cis-fused)

Originally isolated from the skin of the Panamanian poison frog Oophaga pumilio (formerly Dendrobates), these are the archetypal DHQs.[2]

-

Structure: cis-decahydroquinoline core with a C2-methyl and C5-propyl substituent.

-

Stereochemistry: The cis-fusion allows for a concave shape, critical for binding within the pore of ion channels.

The Lepadin Class (trans- and cis-fused)

Marine-derived DHQs often feature longer, functionalized side chains (e.g., octyl groups) and distinct hydroxylation patterns.

-

Key Congener: Lepadin A .

-

Source: Tunicates (e.g., Clavelina lepadiformis).[4]

-

Distinction: Often contain C3-hydroxyl groups and esterified side chains, unlike the lipophilic, non-oxygenated frog alkaloids.

Ecological Reservoirs: The Sources

The occurrence of DHQs is a result of two distinct evolutionary strategies: dietary sequestration (Amphibians) and biosynthetic production (Arthropods/Tunicates).

Primary Producers: Myrmicine Ants

Research confirms that dendrobatid frogs do not synthesize DHQs de novo. Instead, they sequester them from myrmicine ants.

-

Genera: Solenopsis (Fire ants), Megalomyrmex, and Carebarella.

-

Mechanism: Ants synthesize DHQs (e.g., cis-195A , trans-269AB ) as chemical defense components of their venom.

-

Evidence: Gas chromatography-mass spectrometry (GC-MS) profiles of Solenopsis queens show identical DHQ fingerprints to the frogs that consume them.

Secondary Accumulators: Dendrobatid Frogs

-

Species: Oophaga pumilio, Dendrobates auratus, Mantella (convergent evolution in Madagascar).

-

Sequestration Physics: These frogs possess specialized cutaneous granular glands that selectively uptake lipophilic alkaloids from the gut, transporting them unchanged to the skin for storage.

Marine Biosynthesizers: Tunicates

-

Species: Clavelina lepadiformis, Didemnum sp.

-

Significance: Unlike frogs, tunicates synthesize Lepadins de novo or via bacterial symbionts. These compounds exhibit potent cytotoxicity, distinct from the neurotoxic profile of ant/frog DHQs.

Visualization: The Trophic Accumulation Pathway

The following diagram illustrates the flow of DHQs from primary synthesis in arthropods to sequestration in amphibians.

Figure 1: The dietary sequestration pathway of decahydroquinolines from myrmicine ants to dendrobatid frogs.

Biosynthetic Origins

Understanding the biosynthesis is crucial for researchers attempting to engineer these compounds or identify gene clusters.

-

Polyketide Origin: Unlike plant alkaloids (often amino-acid derived), arthropod and amphibian DHQs are hypothesized to originate from polyketide pathways .

-

Mechanism: Condensation of acetate/propionate units forms a linear carbon chain, which undergoes transamination and cyclization to form the piperidine and subsequent cyclohexane rings.

-

Marine Variance: Lepadins may follow a mixed biosynthetic path involving amino acid precursors (lysine/ornithine) coupled with polyketide chain elongation, explaining their unique functionalization.

Technical Protocol: Isolation & Analysis

Objective: Isolate lipophilic DHQ alkaloids from biological tissue (frog skin or whole ants) with high purity for GC-MS analysis.

Safety Warning: DHQs are potent neurotoxins. Handle all samples with double nitrile gloves and work within a certified fume hood.

Reagents Required

-

Methanol (HPLC Grade)

-

Hydrochloric Acid (1N HCl)

-

Ammonium Hydroxide (NH₄OH) or Sodium Bicarbonate (NaHCO₃)

-

Hexane (for defatting)

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Sodium Sulfate (Anhydrous)

Step-by-Step Methodology

| Phase | Step | Action | Rationale (Causality) |

| 1. Extraction | 1.1 | Macerate tissue in Methanol (10 mL/g tissue) for 24-48h. | Methanol efficiently penetrates cell membranes and solubilizes both polar and lipophilic alkaloids. |

| 1.2 | Filter and concentrate in vacuo to a crude syrup. | Removes bulk biomass; concentrates alkaloids. | |

| 2. Partition | 2.1 | Resuspend residue in 0.1N HCl (5 mL). | Critical Step: Protonates the alkaloid nitrogen ( |

| 2.2 | Extract 3x with Hexane . Discard organic layer. | The protonated alkaloids stay in the acid phase; neutral fats/lipids move to hexane. This "defatting" prevents column fouling later. | |

| 3. Recovery | 3.1 | Basify aqueous phase to pH ~10 using NH₄OH . | Deprotonates the nitrogen ( |

| 3.2 | Extract 3x with Chloroform (CHCl₃) . | The free-base alkaloids now partition efficiently into the organic solvent. | |

| 4. Drying | 4.1 | Dry CHCl₃ layer over anhydrous Na₂SO₄ . | Removes residual water that could hydrolyze derivatives or damage GC columns. |

| 4.2 | Evaporate to dryness under Nitrogen stream. | Prepares sample for derivatization or direct injection. |

Analytical Validation (GC-MS)

-

Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).

-

Condition: 100°C to 280°C ramp.

-

Identification: DHQs exhibit characteristic fragmentation patterns. Look for base peaks at m/z 152 or 166 (retro-Diels-Alder fragmentation of the decahydroquinoline ring).

Visualization: Extraction Workflow

Figure 2: Acid-base partitioning workflow for isolating lipophilic alkaloids.

Pharmacological Potential[3][4][5][6][7][8][9]

Decahydroquinolines are valuable probes for neurobiology due to their selective interaction with ion channels.

Mechanism of Action: nAChR Blockade

-

Effect: Non-competitive antagonism.

-

Mechanism: The protonated ammonium form of the DHQ binds within the ion channel pore, physically occluding the flow of Na⁺/Ca²⁺ ions. This is distinct from competitive antagonists like curare which bind the orthosteric site.

-

Selectivity: Pumiliotoxin C shows high affinity for ganglionic nAChRs, making it a tool for studying autonomic transmission.

Cytotoxicity (Lepadins)[4]

-

Mechanism: Lepadins (specifically Lepadin B and E) have demonstrated significant cytotoxicity.[4] The mechanism is believed to involve tyrosine kinase inhibition, a pathway critical for cell proliferation.

Visualization: Pharmacological Interaction

Figure 3: Mechanism of non-competitive nAChR antagonism by decahydroquinolines.

References

-

Daly, J. W., Spande, T. F., & Garraffo, H. M. (2005). Alkaloids from Amphibian Skin: A Tabular Review of Structural and Pharmacological Data. Journal of Natural Products. Link

-

Saporito, R. A., et al. (2004). Formicine ants: An arthropod source for the pumiliotoxin alkaloids of dendrobatid poison frogs.[7] Proceedings of the National Academy of Sciences. Link

-

Wright, A. D., et al. (2002). Lepadins D-F: antiplasmodial and antitrypanosomal decahydroquinoline derivatives from the tropical marine tunicate Didemnum sp. Journal of Natural Products. Link

-

Toyooka, N., et al. (2021).[8] Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A.[2][9] Molecules. Link

-

Jones, T. H., et al. (2012). Histrionicotoxin Alkaloids Finally Detected in an Ant. Journal of Natural Products. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Products Diversity of Marine Ascidians (Tunicates; Ascidiacea) and Successful Drugs in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis [mdpi.com]

- 7. Formicine ants: An arthropod source for the pumiliotoxin alkaloids of dendrobatid poison frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decahydroquinoline Scaffold: Stereochemical Engineering and Pharmacological Versatility

[1]

Executive Summary

The decahydroquinoline (DHQ) core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through specific stereochemical and functional group modifications.[1] Unlike the planar aromatic quinoline, the saturated DHQ system introduces three-dimensional complexity, specifically through the cis- or trans- fusion of the cyclohexane and piperidine rings. This guide dissects the biological significance of the DHQ core, moving from its evolutionary origins in amphibian alkaloids to its modern application in reversing multidrug resistance (MDR) and modulating ion channels.

Part 1: Structural & Stereochemical Foundations

The biological potency of the DHQ core is dictated by its stereochemistry. The ring junction (C4a–C8a) determines the overall shape of the molecule, acting as a conformational lock.

The Stereochemical Switch

-

Cis-fused DHQ: The cyclohexane and piperidine rings are fused such that the bridgehead hydrogens (or substituents) are on the same side. This creates a "concave" shape, often mimicking the folded conformation of peptide turns or specific transition states. This is the dominant configuration in natural alkaloids like Pumiliotoxin C .

-

Trans-fused DHQ: The bridgehead substituents are on opposite sides, resulting in a rigid, extended, and relatively flat "chair-chair" conformation. This geometry is frequently exploited in synthetic derivatives to span linear binding pockets in receptors.

Biological Implication: The cis-fusion allows for greater plasticity and hydrophobic collapse, essential for fitting into the globular pockets of nicotinic acetylcholine receptors (nAChRs) and the pore regions of ion channels.

Part 2: Natural Occurrence & Evolutionary Context

Nature has optimized the DHQ scaffold primarily for chemical defense.

Amphibian Alkaloids (Pumiliotoxins)

Found in the skin secretions of dendrobatid frogs (e.g., Oophaga pumilio), DHQ alkaloids like (-)-Pumiliotoxin C (cis-195A) serve as potent deterrents against predation.

-

Mechanism: They act as non-competitive blockers of nAChRs, preventing neuromuscular transmission.

-

Significance: These compounds validate the DHQ core as a neuroactive pharmacophore capable of crossing the blood-brain barrier (BBB).

Tunicate Alkaloids (Lepadins)

Marine tunicates (e.g., Didemnum sp.) produce lepadins, which are DHQ derivatives often functionalized with long hydrophobic chains.

-

Activity: Lepadins exhibit significant cytotoxicity and anti-plasmodial activity, suggesting the core's utility in infectious disease and oncology.

Part 3: Pharmacological Mechanisms

Mechanism A: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The DHQ core, particularly in its protonated ammonium form, mimics the cationic head of acetylcholine but possesses a bulky hydrophobic tail that occludes the ion channel pore.

-

Binding Mode: Steric blockade of the ion channel rather than competitive binding at the agonist site.

-

Therapeutic Potential: Selective nAChR antagonists are investigated for smoking cessation and neuroprotection.

Mechanism B: Reversal of Multidrug Resistance (MDR)

One of the most translational applications of synthetic DHQs is the inhibition of P-glycoprotein (P-gp/ABCB1), an efflux pump responsible for chemotherapy failure.

-

The Problem: P-gp ejects cytotoxic drugs (e.g., Paclitaxel, Doxorubicin) from cancer cells.

-

The DHQ Solution: Lipophilic DHQ derivatives bind to the transmembrane domain of P-gp, competitively inhibiting the pump and restoring intracellular drug accumulation.

-

Key Structural Feature: A basic nitrogen (protonatable at physiological pH) flanked by two hydrophobic domains (the DHQ ring and an aryl pendant) is critical for P-gp recognition.

Visualization: Mechanism of Action

Caption: Divergent pharmacological pathways of the DHQ core based on stereochemical configuration and target interaction.

Part 4: Experimental Protocols

To validate the biological activity of DHQ derivatives, rigorous assays are required. Below are two field-standard protocols.

Protocol 1: P-glycoprotein (P-gp) Inhibition Assay (MDR Reversal)

Objective: Quantify the ability of a DHQ derivative to inhibit P-gp-mediated efflux using Rhodamine 123 (a fluorescent P-gp substrate).

Materials:

-

Cell Line: P-gp overexpressing cells (e.g., K562/ADM or MES-SA-DX5).

-

Control: Verapamil (positive control).

-

Tracer: Rhodamine 123 (Rho123).

-

Instrument: Flow Cytometer (FL1 channel).

Methodology:

-

Cell Preparation: Harvest K562/ADM cells and resuspend at

cells/mL in RPMI-1640 medium. -

Drug Incubation: Aliquot cells into tubes. Treat with:

-

Vehicle (DMSO < 0.1%)

-

Verapamil (10 µM)

-

DHQ Test Compound (Graded concentrations: 0.1, 1.0, 10, 50 µM)

-

-

Substrate Loading: Add Rho123 (final concentration 5 µM) to all tubes.

-

Incubation: Incubate at 37°C for 60 minutes in the dark. Rationale: Allows Rho123 to enter cells; active P-gp will pump it out unless inhibited.

-

Efflux Phase (Optional but recommended): Wash cells with ice-cold PBS, resuspend in dye-free medium containing the test compound, and incubate for an additional 30 mins to measure retention.

-

Fixation & Analysis: Wash cells twice with ice-cold PBS. Analyze immediately via flow cytometry.

-

Data Calculation: Calculate the Fluorescence Activity Ratio (FAR):

-

FAR > 1 indicates P-gp inhibition (drug accumulation).

-

Protocol 2: Comparative Cytotoxicity Assay (MTT)

Objective: Determine if the DHQ derivative is intrinsically toxic or if it synergizes with chemotherapeutics.

Methodology:

-

Seeding: Plate cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Adhere for 24h.

-

Treatment: Add DHQ derivative (0–100 µM) for 72h.

-

Note: To test MDR reversal, co-treat with a fixed sub-lethal dose of Doxorubicin.

-

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure Absorbance at 570 nm.

Visualization: MDR Reversal Workflow

Caption: Flow cytometric workflow for assessing P-gp inhibition by DHQ derivatives.

Part 5: Data Summary of Key DHQ Derivatives

| Compound Class | Representative | Primary Target | Biological Effect | Key Reference |

| Natural Alkaloid | (-)-Pumiliotoxin C | nAChR (Ganglionic) | Neuromuscular blockade; Ion channel occlusion | [Daly et al., 1969] |

| Synthetic Derivative | MS-209 analogs | P-glycoprotein (ABCB1) | Reversal of Doxorubicin resistance in leukemia | [Sato et al., 1995] |

| Tunicate Alkaloid | Lepadin B | Plasmodium falciparum | Anti-plasmodial & Cytotoxic activity | [Wright et al., 2002] |

| Synthetic Intermediate | 5-oxo-DHQ | Tubulin / P-gp | Apoptosis induction in resistant cell lines | [Miri et al., 2017] |

Part 6: Future Outlook & Synthesis Strategy

The future of DHQ exploration lies in fragment-based drug discovery (FBDD) . The core acts as a rigid, chiral spacer. By functionalizing the C2, C5, and N-positions, researchers can create "diversity-oriented synthesis" (DOS) libraries.

Critical Design Rule:

-

Maintain the basic nitrogen (

~8-9) for lysosomal trapping and transporter recognition. -

Utilize the C5-position for hydrophobic extensions to increase affinity for the P-gp drug-binding pocket.

References

-

Daly, J. W., Tokuyama, T., Habermehl, G., Karle, I. L., & Witkop, B. (1969). Frog Venoms. XVII. The Structure of Pumiliotoxin C. Justus Liebigs Annalen der Chemie. Link

-

Sato, W., Fukazawa, N., Suzuki, T., Yusa, K., & Tsuruo, T. (1995). Circumvention of Multidrug Resistance by a Novel Quinoline Derivative, MS-209. Cancer Research. Link

-

Miri, R., Mehdipour, A., & Shafiee, A. (2017). 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents. Iranian Journal of Pharmaceutical Research. Link

-

Wright, A. D., Goclik, E., König, G. M., & Kaminsky, R. (2002). Lepadins D, E, and F: New Decahydroquinoline Alkaloids from the Tunicate Didemnum sp. Journal of Natural Products. Link

-

Toyooka, N. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A.[2][3][4] Molecules.[1][4][5][6][7][8][9][10][11][12][13] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent- cis-195A and cis-211A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Four new tetracyclic alkaloids with cis-decahydroquinoline motif from Myrioneuron effusum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pumiliotoxin alkaloids: a new class of sodium channel agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and multidrug resistance reversal activity of 1,2-disubstituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: The Stereochemistry of Decahydroquinoline

Abstract

Decahydroquinoline (DHQ) represents a fundamental bicyclic amine scaffold in medicinal chemistry, serving as the core pharmacophore for numerous alkaloids (e.g., pumiliotoxins) and synthetic NMDA antagonists. Unlike its carbocyclic analogue decalin, the presence of the nitrogen atom introduces specific stereoelectronic effects that complicate its conformational analysis. This guide provides a technical deep-dive into the structural resolution, selective synthesis, and analytical characterization of cis- and trans-decahydroquinoline stereoisomers.

Structural Fundamentals & Stereochemical Analysis

The decahydroquinoline molecule (

The Trans-Isomer (Rigid Scaffold)

-

Configuration: The bridgehead hydrogens (

and -

Conformation: this compound exists in a rigid double-chair conformation. Unlike cyclohexane, it cannot undergo ring inversion because the trans-fusion locks the two rings.

-

Chirality: It is chiral, existing as a pair of enantiomers (

and -

Nitrogen Inversion: While the carbon skeleton is rigid, the nitrogen lone pair can invert, but in the trans-system, the N-substituent (or H) is overwhelmingly favored in the equatorial position to avoid 1,3-diaxial interactions with the ring system.

The Cis-Isomer (Mobile Scaffold)

-

Configuration: The bridgehead hydrogens are syn to each other.

-

Conformation: Cis-decahydroquinoline is conformationally mobile. It exists in dynamic equilibrium between two chair-chair conformers.

-

Chirality: It is also chiral (

and -

Thermodynamics: Generally, the trans-isomer is thermodynamically more stable (approx. 2.4 kcal/mol) due to fewer gauche interactions, similar to the trans-decalin system.

Selective Synthesis Protocols

Controlling the stereochemical outcome of quinoline reduction is critical. The choice of catalyst and pH determines the major diastereomer.

Mechanism of Selectivity

The selectivity is governed by the mode of adsorption onto the catalyst surface:

-

Acidic Media (Kinetic Control): Protonation of the pyridine ring creates a pyridinium species. This planar species adsorbs flat onto the catalyst. Hydrogen addition occurs from the least hindered face (syn-addition), leading predominantly to the cis-isomer .

-

Neutral/High Temp (Thermodynamic Control): Under vigorous conditions or neutral media, reversible dehydrogenation/hydrogenation allows the system to equilibrate to the lower energy trans-isomer .

Experimental Workflow (Graphviz)

Detailed Protocol: Synthesis of Cis-Decahydroquinoline

Note: This protocol assumes standard Schlenk line and hydrogenation safety procedures.

Reagents:

-

Quinoline (Distilled)

-

Platinum Oxide (

, Adams' Catalyst) -

Glacial Acetic Acid

-

Concentrated HCl (Trace)

Step-by-Step:

-

Preparation: In a high-pressure hydrogenation bottle, dissolve quinoline (10 mmol) in glacial acetic acid (20 mL). Add conc. HCl (1 mL) to ensure complete protonation.

-

Catalyst Addition: Carefully add

(5 mol%) under an inert nitrogen atmosphere. Caution: Dry catalyst can ignite methanol/solvents. -

Hydrogenation: Purge the vessel with

gas ( -

Monitoring: Monitor H2 uptake. Reaction is complete when theoretical uptake is reached.

-

Workup: Filter catalyst through Celite. Basify the filtrate with NaOH (to pH > 12) to liberate the free amine. Extract with Dichloromethane (

).[1] -

Purification: Dry over

and concentrate. Distill under reduced pressure. The cis-isomer typically has a higher boiling point than the trans-isomer due to a higher dipole moment.

Analytical Characterization

Distinguishing the isomers requires observing the magnetic environment of the bridgehead atoms.

NMR Spectroscopy Guidelines

The most reliable method for assignment is

Table 1: Comparative NMR Data (General Trends)

| Feature | This compound | Cis-Decahydroquinoline | Mechanistic Reason |

| Bridgehead Protons ( | Broad multiplet (Large | Narrower multiplet | Trans: Axial-Axial coupling ( |

| Downfield (Deshielded) | Upfield (Shielded) | Gamma-Gauche Effect: Cis-isomer suffers steric compression, shielding the carbons (approx. 4-6 ppm shift difference). | |

| Bohlmann Bands (IR) | Present (2700–2800 | Absent/Weak | Trans: Lone pair is anti-periplanar to adjacent C-H bonds, lowering C-H stretching frequency. |

Analytical Logic Flow (Graphviz)

Pharmaceutical & Research Applications[2][3][4][5]

The stereochemistry of DHQ directly influences biological activity, particularly in pore-blocking mechanisms and receptor binding.

-

Poison Frog Alkaloids: The cis-decahydroquinoline scaffold is the core of the Pumiliotoxin C class (e.g., cis-195A). These natural products act as non-competitive blockers of nicotinic acetylcholine receptors. Total synthesis efforts often target the cis-isomer specifically to match the natural product profile [1].

-

NMDA Receptor Antagonists: this compound derivatives have been explored as NMDA antagonists. The rigid trans-scaffold locks pharmacophores in specific spatial arrangements, improving selectivity compared to the flexible cis-analogues.

-

Asymmetric Catalysis: Chiral decahydroquinolines serve as ligands in asymmetric synthesis. The rigid backbone of the trans-isomer provides a stable chiral environment for enantioselective transformations.

References

-

Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Source: National Institutes of Health (NIH) / Molecules URL:[Link]

-

1H and 13C NMR Chemical Shifts in Trans- and Cis-Decalins (Analogous System). Source: National Institutes of Health (NIH) / PubMed URL:[Link]

- Cis-Trans Isomerism and Separation Techniques.

Sources

Introduction: The Structural Significance of the Decahydroquinoline Scaffold

An In-depth Technical Guide to the Conformational Analysis of trans-Decahydroquinoline

The decahydroquinoline ring system, a saturated bicyclic heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure provides a robust framework for the precise spatial arrangement of functional groups, a critical factor in molecular recognition and biological activity.[1][2] Derivatives of this core are found in a wide array of pharmacologically active compounds, including analgesics, anti-inflammatory drugs, and poison-frog alkaloids.[1][3][4][5] A thorough understanding of the conformational behavior of decahydroquinolines is therefore paramount for researchers in drug discovery, as stereochemistry and conformational preference directly dictate a molecule's interaction with its biological target.

This guide focuses specifically on the trans-fused isomer of decahydroquinoline. Unlike its more flexible cis-counterpart, the trans isomer presents a unique and more conformationally constrained system. We will explore the fundamental principles governing its structure, the subtle yet critical influence of the nitrogen heteroatom, and the modern analytical techniques employed to elucidate its conformational landscape.

The Foundational Analogy: trans-Decalin

To comprehend the conformational nature of this compound, one must first consider its carbocyclic analogue, trans-decalin. The fusion of two cyclohexane rings in a trans configuration creates a rigid, non-inverting system.[6] The two rings are joined by equatorial-type bonds, resulting in a relatively flat, strain-free structure where both rings are locked in a stable chair conformation.[7]

This conformational rigidity is a key feature. Unlike a single cyclohexane ring or cis-decalin, trans-decalin cannot undergo a ring-flip. This lack of flexibility means that substituents are locked into either axial or equatorial positions, making it an excellent model system for studying stereochemical effects. The stability of the trans-fused system is notably higher than the cis isomer by approximately 2 kcal/mol, primarily due to the absence of unfavorable non-bonded interactions present in the concave shape of cis-decalin.[7]

The Heterocyclic Perturbation: Conformational Equilibria in this compound